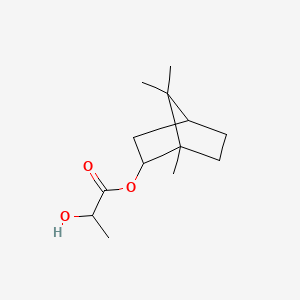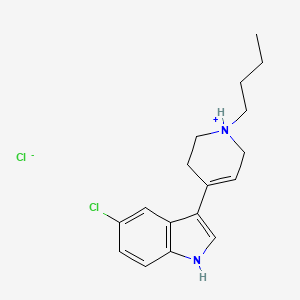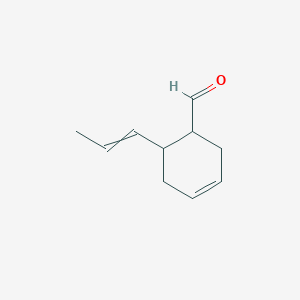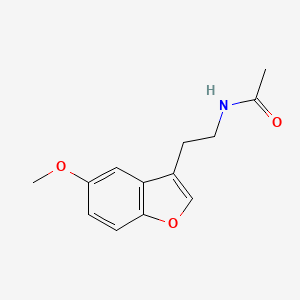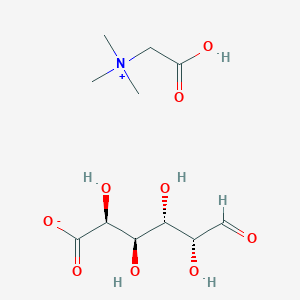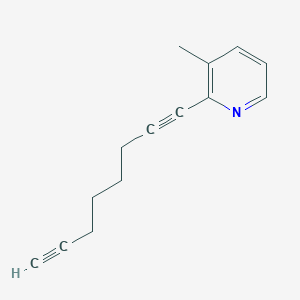
3-Methyl-2-(octa-1,7-diynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(octa-1,7-diynyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and an octa-1,7-diynyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(octa-1,7-diynyl)pyridine typically involves the coupling of a pyridine derivative with an appropriate alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-methyl-2-iodopyridine with octa-1,7-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Methyl-2-(octa-1,7-diynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
3-Methyl-2-(octa-1,7-diynyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 3-Methyl-2-(octa-1,7-diynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
類似化合物との比較
Similar Compounds
2-Methyl-3-(octa-1,7-diynyl)pyridine: Similar structure but with different substitution pattern.
3-Methyl-2-(hepta-1,6-diynyl)pyridine: Similar structure but with a shorter alkyne chain.
3-Methyl-2-(octa-1,7-diynyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
3-Methyl-2-(octa-1,7-diynyl)pyridine is unique due to its specific substitution pattern and the presence of a long alkyne chain
特性
CAS番号 |
927434-21-7 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
3-methyl-2-octa-1,7-diynylpyridine |
InChI |
InChI=1S/C14H15N/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15-14/h1,9-10,12H,4-7H2,2H3 |
InChIキー |
JZSZNHGLWRACAB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C#CCCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


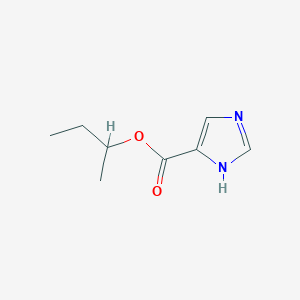
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
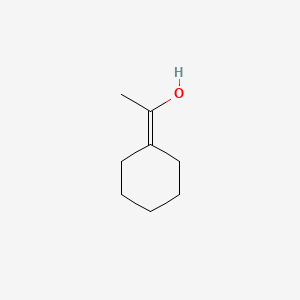
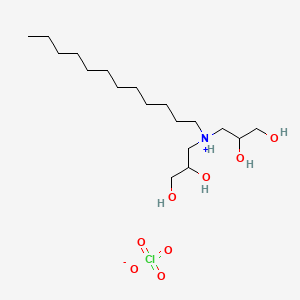
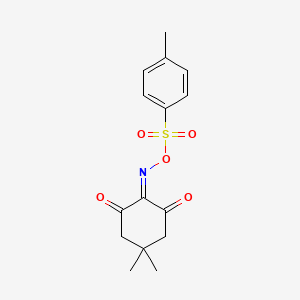
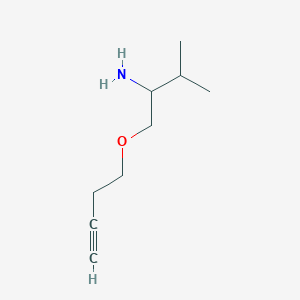
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
